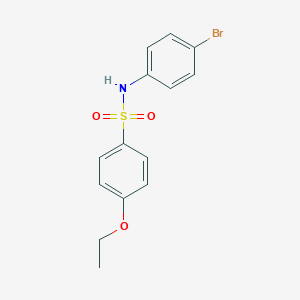
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, also known as AEBSF, is a sulfonamide derivative that is commonly used as a protease inhibitor in biochemical research. It is a synthetic compound that has been extensively studied for its ability to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes.
Mecanismo De Acción
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes N-(4-bromophenyl)-4-ethoxybenzenesulfonamide a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of proteases involved in fibrinolysis, such as plasmin and urokinase. In addition, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide as a protease inhibitor is its broad specificity. It has been shown to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes. Another advantage is its irreversibility, which allows for long-term inhibition of protease activity.
However, one limitation of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide is its potential for off-target effects. Since it is a broad-spectrum inhibitor, it may also inhibit the activity of non-target proteases, leading to unintended effects. Another limitation is its irreversibility, which may make it difficult to study the recovery of protease activity after inhibition.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more selective protease inhibitors that target specific proteases involved in disease processes. Another area of interest is the use of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide in combination with other protease inhibitors to achieve synergistic effects. Finally, further research is needed to investigate the off-target effects of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide and its potential impact on biological systems.
Conclusion
In conclusion, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, or N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, is a valuable tool for investigating the role of proteases in various biological processes. Its broad specificity and irreversibility make it a potent and selective inhibitor of serine proteases. While it has advantages and limitations for lab experiments, further research is needed to explore its potential applications in disease research and drug development.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromophenylsulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 165-168°C.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been widely used as a protease inhibitor in biochemical research due to its ability to inhibit a wide range of proteases. It has been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been used to investigate the role of proteases in cancer progression and metastasis.
Propiedades
Fórmula molecular |
C14H14BrNO3S |
|---|---|
Peso molecular |
356.24 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13-7-9-14(10-8-13)20(17,18)16-12-5-3-11(15)4-6-12/h3-10,16H,2H2,1H3 |
Clave InChI |
HUWPRVNKSVACQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
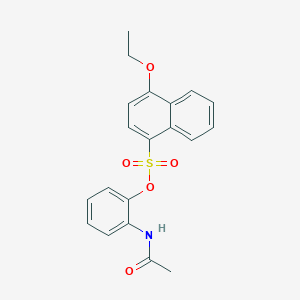
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
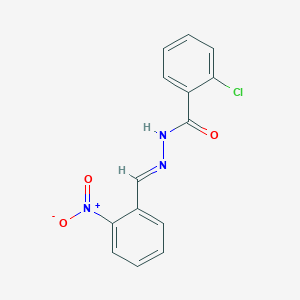

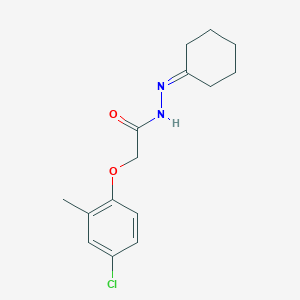
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)
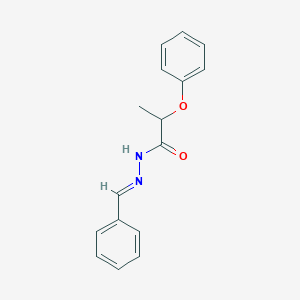
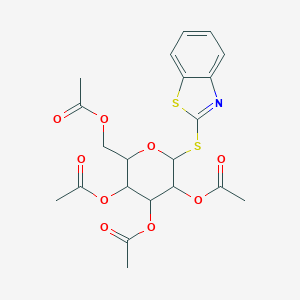
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)